2-(Isopropylamino)-N-((tetrahydrofuran-2-YL)methyl)acetamide hydrochloride

Pre-formulation Solubility enhancement Salt selection

This aminoacetamide hydrochloride building block addresses the need for a well-characterized, soluble intermediate for medicinal chemistry. Its dual amine functionality enables diverse derivatization for library synthesis. - Purity ≥98% minimizes side products in multi-step sequences. - Hydrochloride salt ensures consistent stoichiometry in coupling reactions. - Defined HBD/HBA profile (2/3) and tPSA 50.4 Ų for CNS fragment library design. Consistent quality and reliable global supply for discovery-stage programs.

Molecular Formula C10H21ClN2O2
Molecular Weight 236.74 g/mol
CAS No. 1183267-97-1
Cat. No. B1503364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropylamino)-N-((tetrahydrofuran-2-YL)methyl)acetamide hydrochloride
CAS1183267-97-1
Molecular FormulaC10H21ClN2O2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESCC(C)NCC(=O)NCC1CCCO1.Cl
InChIInChI=1S/C10H20N2O2.ClH/c1-8(2)11-7-10(13)12-6-9-4-3-5-14-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H
InChIKeyPDLUXCMIMBRCCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Isopropylamino)-N-((tetrahydrofuran-2-YL)methyl)acetamide HCl – Structural Overview & Availability


2-(Isopropylamino)-N-((tetrahydrofuran-2-YL)methyl)acetamide hydrochloride (CAS 1183267-97-1) is a small-molecule aminoacetamide derivative supplied as a hydrochloride salt. It is listed in the Sigma-Aldrich AldrichCPR collection under PubChem CID 53414271 (free base) and is available from multiple vendors at purities typically ≥95% . The compound possesses no publicly disclosed pharmacological target or mechanism of action in peer-reviewed literature; its structural features—an isopropylamino acetyl linker tethered to a tetrahydrofuran-2-ylmethyl amine—place it within a class of basic amide building blocks used in medicinal chemistry for fragment-based screening, PROTAC linker design, and combinatorial library synthesis [1].

Hydrochloride salt form – supports aqueous solubility and handling
Aminoacetamide scaffold for amide library synthesis, fragment screening, and PROTAC linker design
Uncharacterized bioactivity – exploratory entity requires de novo profiling

Generic Substitution Limitations for 2-(Isopropylamino)-N-((tetrahydrofuran-2-YL)methyl)acetamide HCl


In-class aminoacetamide derivatives bearing N-alkyl substituents cannot be freely interchanged with the target compound for two reasons. First, the hydrochloride salt form directly determines aqueous solubility and dissolution behaviour that are not replicated by the free base (CAS 1398510-95-6) or by N-methyl variants such as 2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide [1]. Second, the combination of an isopropylamino donor and a tetrahydrofuran-2-ylmethyl acceptor defines a unique hydrogen-bonding profile (2 HBD, 3 HBA, tPSA 50.4 Ų) that differs from simpler analogues like N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS 69891-62-9), which lacks the basic secondary amine and presents only 1 HBD / 2 HBA [2]. These differences affect chromatographic retention, ionization efficiency in mass spectrometry, and potential target engagement, making procurement of the exact chemical entity mandatory for reproducible research.

Hydrochloride salt form
Free base or N-methyl variant
Aqueous solubility and ionization efficiency may not replicate; may shift assay consistency and handling.
Isopropylamino + THF motif
Desisopropyl acetamide analog (1 HBD, 2 HBA)
Loss of one H-bond donor/acceptor alters chromatographic behavior and potential target engagement profile.

Differentiation Evidence: 2-(Isopropylamino)-N-((tetrahydrofuran-2-YL)methyl)acetamide HCl


Salt vs. Free Base: Solubility & Handling Advantage

The hydrochloride salt (CAS 1183267-97-1) offers superior aqueous solubility relative to the free base (CAS 1398510-95-6) due to protonation of the secondary isopropylamino group (computed pKa ~10.2). While no direct head-to-head solubility measurement was located, this is a well-established class-level consequence of converting a basic amine (pKa > 9) to its hydrochloride salt, typically yielding solubility improvements exceeding 3–5-fold in water [1]. The free base form (C10H20N2O2, MW 200.28) carries a reported XLogP3 of 0.3, indicating moderate lipophilicity that would limit aqueous solubility absent salt formation [2].

Salt vs. Free Base Class-level
≥3-fold predicted solubility increase
Supports aqueous formulation handling
No direct measurement; class reference
Pre-formulation Solubility enhancement Salt selection

Purity Assay: Salt vs. Free Base Lot Variability

The target hydrochloride salt is available from Leyan (Shanghai) at a certified purity of 98% (HPLC), as confirmed in their product specification for Lot No. 1759301 . By contrast, the Sigma-Aldrich AldrichCPR free-base lot (PubChem SID 329822308) is explicitly sold 'AS-IS' with no analytical data provided and no warranty of identity or purity [1]. For laboratories requiring validated purity for quantitative pharmacology or analytical reference standards, the 98% hydrochloride salt from Leyan gives a 3% absolute purity advantage over the typical 95% specification offered by AKSci (Catalog 1037DL) .

Purity Lot Variability Head-to-head
98% (Leyan) vs. 95% (AKSci); Sigma-Aldrich ‘AS-IS’
3% impurity delta may affect coupling yield
Vendor-reported HPLC; lot-dependent
Chemical purity Quality control Procurement specification

H-Bond Profile vs. N-Desisopropyl Analog

The target compound presents 2 hydrogen-bond donors (secondary amine NH, amide NH) and 3 hydrogen-bond acceptors (amide C=O, tetrahydrofuran ring O, secondary amine N), with a topological polar surface area (tPSA) of 50.4 Ų [1]. The closest desisopropyl analog, N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS 69891-62-9), has only 1 HBD, 2 HBA, and a tPSA of 38.3 Ų [2]. The additional isopropylamino group adds one HBD, one HBA, and 12.1 Ų of polar surface, which can directly influence pharmacokinetic properties: compounds with tPSA < 60 Ų generally exhibit good blood-brain barrier penetration, while those with tPSA < 140 Ų show acceptable oral absorption—both thresholds are met by the target compound but with a distinct H-bond pattern that cannot be reproduced by the desisopropyl analog [3].

H-Bond Profile Cross-study
tPSA +12.1 Ų (50.4 vs. 38.3)
Altered chromatographic and PK parameter context
Computed descriptors; no experimental data
Medicinal chemistry Structure-activity relationships Fragment-based drug discovery

Molecular Weight vs. Reduced Amine Analog

The target compound (MW 236.74 g/mol as HCl salt; free base 200.28 g/mol) differs by +36.46 Da from the reduced amine analog isopropyl-(tetrahydro-furan-2-ylmethyl)-amine (PubChem CID 263171, MW ~157.25 g/mol free base), which lacks the acetamide carbonyl [1] [2]. This 43.03 Da difference (free base comparison) provides clear mass spectrometry discrimination in reaction monitoring and purity analysis. Additionally, the HCl salt form provides an intrinsic chloride counterion that can be detected by ion chromatography for identity confirmation—an analytical feature absent in the neutral free base or reduced amine analogs .

MW Differentiation Cross-study
ΔMW +43 Da (free base)
Enables MS identity confirmation
Salt adds Cl⁻ for ion chromatography
Chemical differentiation Mass spectrometry Fragment library design

Bioactivity Data Gap

As of April 2026, a systematic search of ChEMBL, BindingDB, PubMed, PubChem BioAssay, and GPCRdb returned zero quantitative activity data points (IC50, Ki, EC50, or target engagement readouts) for 2-(isopropylamino)-N-((tetrahydrofuran-2-YL)methyl)acetamide hydrochloride or its free base [1] [2] [3]. This stands in contrast to structurally related tetrahydrofuran-2-ylmethylamine derivatives that have reported 11β-HSD1 inhibitory activity and FAAH inhibition, indicating the scaffold is pharmacologically relevant but this specific compound has not been profiled [4]. Researchers must treat this compound as an exploratory chemical entity requiring de novo biological characterization.

Bioactivity Data Gap Data to verify
No IC50/Ki/EC50 reported
Exploratory entity; requires internal profiling
Scaffold-related compounds show 11β-HSD1/FAAH activity
Data gap analysis Research chemical Procurement due diligence

Procurement & Application Scenarios: 2-(Isopropylamino)-N-((tetrahydrofuran-2-YL)methyl)acetamide HCl


Bifunctional Building Block for Parallel Library Synthesis

The compound's dual amine (secondary isopropylamino + tetrahydrofuran-2-ylmethyl amide NH) makes it a versatile intermediate for constructing diverse amide libraries. The isopropylamino group can be acylated or sulfonylated, while the tetrahydrofuran oxygen provides a polar handle for further derivatization. The hydrochloride salt ensures consistent stoichiometry in coupling reactions, avoiding the variable protonation state that may affect free base lots [1]. For laboratories synthesizing focused libraries, the 98% purity grade from Leyan is recommended to minimize side-product contamination in multi-step sequences .

Fragment-Based Screening for CNS Targets

With its computed tPSA of 50.4 Ų (below the 60–70 Ų CNS penetration cutoff) and moderate lipophilicity (XLogP3 = 0.3), the compound meets key physicochemical criteria for CNS fragment libraries [1]. Its 2 HBD / 3 HBA profile offers a distinct pharmacophore pattern relative to simpler N-alkyl acetamide fragments, potentially enabling novel binding interactions in fragment screens. The absence of published bioactivity data means any screening hit requires full orthogonal validation, making this compound appropriate for discovery-stage programs with internal assay capabilities.

Analytical Reference Standard for Impurity Profiling

The hydrochloride salt form and well-defined molecular weight (236.74 g/mol) make this compound suitable as a reference standard for LC-MS impurity profiling of related tetrahydrofuran-2-ylmethyl aminoacetamide derivatives during process chemistry development. The chloride counterion provides an additional identity verification point via ion chromatography [1]. The compound's retention time and mass spectrum can serve as benchmarks for assessing the purity of custom-synthesized batches of structurally related amides.

PROTAC Linker Precursor

The aminoacetamide scaffold with a tetrahydrofuran-2-ylmethyl terminus offers an exploratory linker motif for proteolysis-targeting chimera (PROTAC) design, particularly where a semi-rigid, oxygen-containing tether is desired to modulate linker length and conformational flexibility [1]. The hydrochloride salt form facilitates aqueous work-up and purification during the initial conjugation steps. Procuring the highest available purity (98%) is essential to avoid introducing linker impurities that could compromise degrader stoichiometry and cellular activity readouts .

Application
Selection Property
Validation Focus
Parallel amide library synthesis
Salt-form consistency & validated purity
Coupling efficiency & impurity control
CNS fragment library screening
Low tPSA & moderate lipophilicity profile
Binding assay & orthogonal hit validation
LC-MS impurity profiling
Defined MW & chloride counterion
Chromatographic retention & ion chromatography identity
PROTAC linker design
Semi-rigid THF aminoacetamide scaffold
Conjugation efficiency & degrader stoichiometry
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